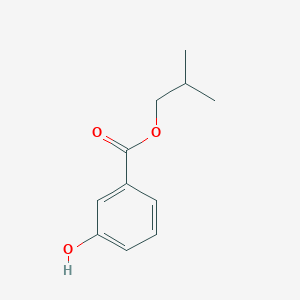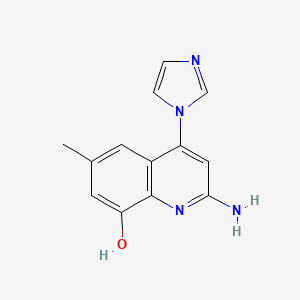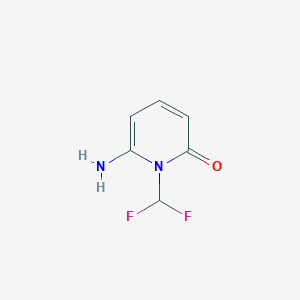![molecular formula C22H16O5 B13125626 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione CAS No. 63776-13-6](/img/structure/B13125626.png)
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its two hydroxyl groups at positions 1 and 4, a methoxybenzyl group at position 2, and a quinone structure at positions 9 and 10.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione can be synthesized through various methods, including:
Oxidation of Anthracene Derivatives: Starting with anthracene derivatives, oxidation can be carried out using reagents such as potassium permanganate or chromium trioxide to introduce the quinone functionality.
Friedel-Crafts Alkylation: The methoxybenzyl group can be introduced via Friedel-Crafts alkylation using methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione typically involves large-scale oxidation and alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl and methoxybenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogens.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or other substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the methoxybenzyl group but shares the quinone and hydroxyl functionalities.
2-Methoxyanthraquinone: Contains the methoxy group but lacks the hydroxyl groups.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent, known for its ability to intercalate into DNA and inhibit topoisomerase II.
Uniqueness
1,4-Dihydroxy-2-(2-methoxybenzyl)anthracene-9,10-dione is unique due to the presence of both hydroxyl and methoxybenzyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a promising candidate for further research in anticancer drug development.
Eigenschaften
CAS-Nummer |
63776-13-6 |
|---|---|
Molekularformel |
C22H16O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1,4-dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16O5/c1-27-17-9-5-2-6-12(17)10-13-11-16(23)18-19(20(13)24)22(26)15-8-4-3-7-14(15)21(18)25/h2-9,11,23-24H,10H2,1H3 |
InChI-Schlüssel |
FIYJKWNXTVLBNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



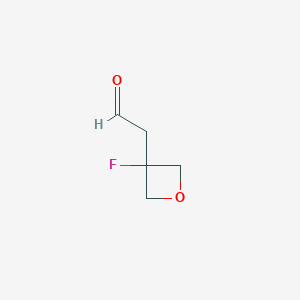
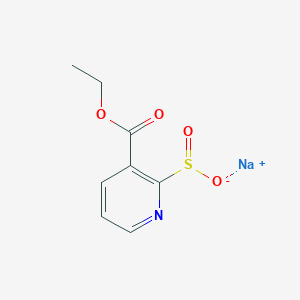
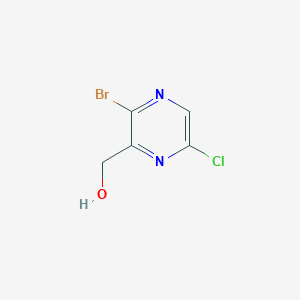
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
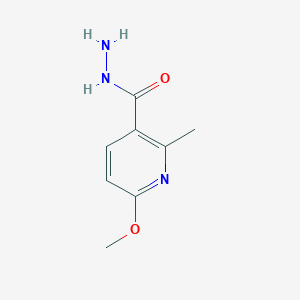
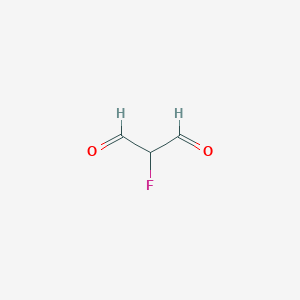
![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
